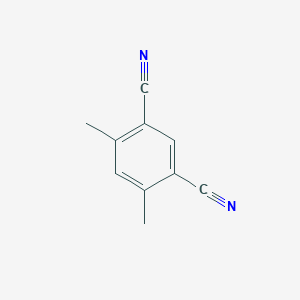

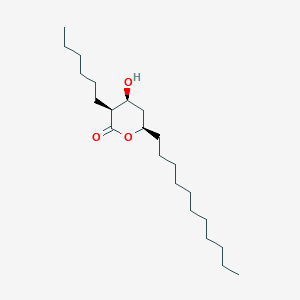

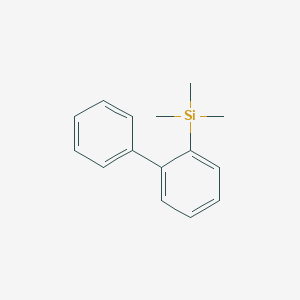

![molecular formula C10H7N3O B189729 9-hydroxy-1H-pyrazolo[3,4-f]quinoline CAS No. 148018-23-9](/img/structure/B189729.png)

9-hydroxy-1H-pyrazolo[3,4-f]quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

9-hydroxy-1H-pyrazolo[3,4-f]quinoline is a type of heterocyclic compound. Heterocycles are versatile in many significant fields due to their bioassay and interaction with cells .

Synthesis Analysis

The synthesis of pyrazolo[3,4-f]quinoline involves the reaction of an aromatic aldehyde, 1H-indazol-6-amine, and 3-(1H-indol-3-yl)-3-oxopropanenitrile or 3-oxo-3-arylpropanenitrile in ethanol under mild conditions . This synthesis was conducted by reacting an aromatic aldehyde, 1H-indazol-6-amine, and 3-(1H-indol-3-yl)-3-oxopropanenitrile or 3-oxo-3-phenylpropanenitrile in ethanol in the absence of any metal catalyst .Molecular Structure Analysis

1H-Pyrazolo[3,4-b]quinolines are three-membered azaheterocyclic systems that are composed of a pyrazole-and-quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Chemical Reactions Analysis

The corresponding acids upon condensation and hydrolysis followed by cyclization gave pyrazoloquinolines which upon substitution yielded the final compound with good yield under tetrahydrofuran solvent medium . A mixture of FeCl3 and polyvinyl pyrrolidine (PVP) was used to accelerate the addition of 9a–f to the double bond of 16a–c; then, an intramolecular cyclization allows the formation of products 17a–q in up to 97% yield with reaction times of 2–4 h .Physical And Chemical Properties Analysis

The physical and chemical properties of 9-hydroxy-1H-pyrazolo[3,4-f]quinoline include white crystals; yield 86%; mp 232–234°C; 1H NMR: δ 12.83 (s, 1H, NH), 9.92 (s, 1H, NH), 7.96 (s, 1H, ArH), 7.61–7.56 (m, 6H, ArH), 7.37 (d, J =8.0 Hz, 2H, ArH), 7.00 (d, J =8.5 Hz, 1H, ArH), 6.88 (d, J =7.9 Hz, 2H, ArH), 5.22 (s, 1H, CH), 3.69 (s, 3H, CH3); 13C NMR: δ 151.1, 143.7, 139.2, 137.4, 135.4, 135.3, 135.0, 131.5, 130.3, 129.8, 129.6, 128.2, 122.6, 121.2, 121.1, 113.1, 103.7, 80.2, 57.2, 21.8; IR: 3385, 3257, 2192, 1634, 1605, 1576, 1509, 1350, 1276, 947, 914, 772 cm−1 .Direcciones Futuras

The study on N-heterocycles has dramatically increased due to its versatility in many significant fields and because of its distinctive battle which is associated with the bioassay and its interaction with the cells . This review will inspire synthetic as well as medicinal chemists who are in quest of less toxic and more potent quinolinyl-pyrazoles for the treatment of various health threats .

Propiedades

IUPAC Name |

1,2-dihydropyrazolo[3,4-f]quinolin-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O/c14-8-3-4-11-7-2-1-6-5-12-13-10(6)9(7)8/h1-5,12-13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTZBYCVHLPSISF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=O)C2=C3C1=CNN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-hydroxy-1H-pyrazolo[3,4-f]quinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

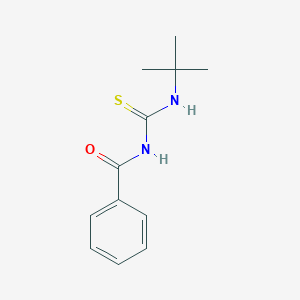

![Benzamide, N-[[(1-phenylethyl)amino]thioxomethyl]-](/img/structure/B189660.png)

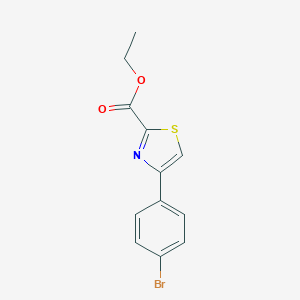

![6-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B189668.png)